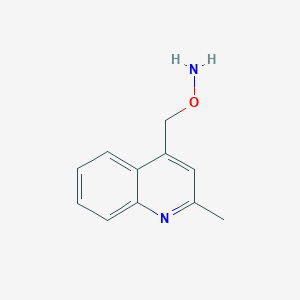
o-((2-Methylquinolin-4-yl)methyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-((2-Methylquinolin-4-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of o-((2-Methylquinolin-4-yl)methyl)hydroxylamine typically involves the reaction of 2-methylquinoline with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: it is likely that similar synthetic routes and reaction conditions as those used in laboratory settings are employed, with potential modifications to optimize yield and purity for large-scale production .
化学反応の分析
Types of Reactions: o-((2-Methylquinolin-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: In chemistry, o-((2-Methylquinolin-4-yl)methyl)hydroxylamine is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a compound of interest in drug discovery .
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Quinoline-based drugs have been used to treat various diseases, including malaria and bacterial infections .
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of o-((2-Methylquinolin-4-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline moiety allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Quinoline: A parent compound of o-((2-Methylquinolin-4-yl)methyl)hydroxylamine, known for its wide range of biological activities.
2-Methylquinoline: A precursor in the synthesis of this compound.
Hydroxylamine: A reagent used in the synthesis of the compound.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of quinoline and hydroxylamine. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
O-[(2-methylquinolin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H12N2O/c1-8-6-9(7-14-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3 |
InChIキー |
GDVRIADYKVGDDK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)CON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



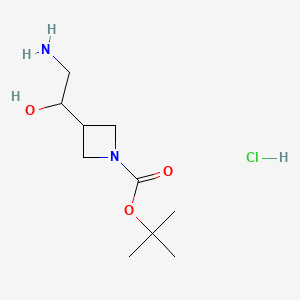

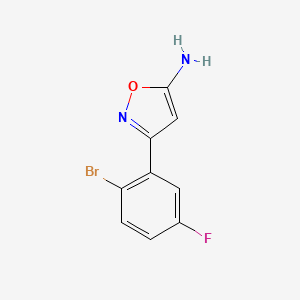
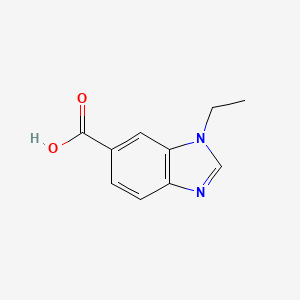
![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)
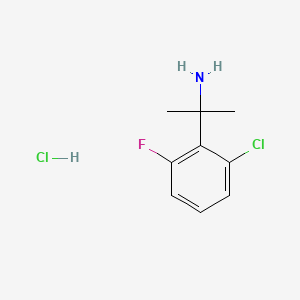
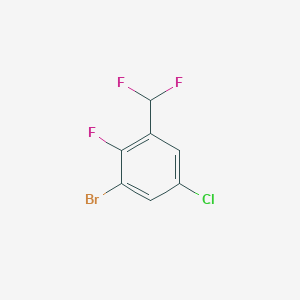
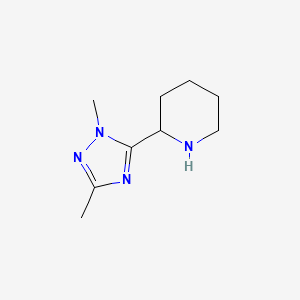
![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)

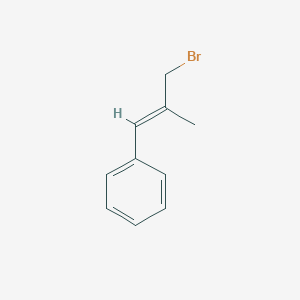
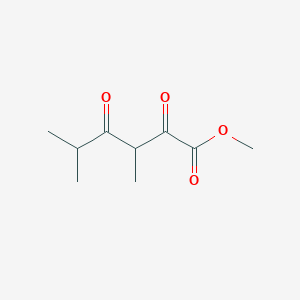
![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)
